molecular formula C15H23N3O B11205906 4-(2-aminoethyl)-N-(3-methylphenyl)piperidine-1-carboxamide

4-(2-aminoethyl)-N-(3-methylphenyl)piperidine-1-carboxamide

Cat. No.: B11205906
M. Wt: 261.36 g/mol
InChI Key: LFKJNACLRSRKAH-UHFFFAOYSA-N
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Description

4-(2-aminoethyl)-N-(3-methylphenyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with an aminoethyl group and a carboxamide group attached to a 3-methylphenyl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-N-(3-methylphenyl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions using ethylenediamine or similar reagents.

    Attachment of the Carboxamide Group: The carboxamide group is introduced by reacting the piperidine derivative with 3-methylbenzoyl chloride in the presence of a base, such as triethylamine, to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethyl)-N-(3-methylphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with primary or secondary amines.

    Substitution: Substituted derivatives with various functional groups attached to the aminoethyl moiety.

Scientific Research Applications

4-(2-aminoethyl)-N-(3-methylphenyl)piperidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential pharmacological activities, including analgesic, anti-inflammatory, or neuroprotective effects.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)-N-(3-methylphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-aminoethyl)piperidine-1-carboxamide: Lacks the 3-methylphenyl group, which may result in different biological activities.

    N-(3-methylphenyl)piperidine-1-carboxamide:

    4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide: Similar structure but without the methyl group on the phenyl ring, which may influence its properties.

Uniqueness

4-(2-aminoethyl)-N-(3-methylphenyl)piperidine-1-carboxamide is unique due to the presence of both the aminoethyl and 3-methylphenyl groups, which contribute to its distinct chemical and biological properties. These structural features can influence its reactivity, binding affinity to molecular targets, and overall pharmacological profile.

Properties

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

4-(2-aminoethyl)-N-(3-methylphenyl)piperidine-1-carboxamide

InChI

InChI=1S/C15H23N3O/c1-12-3-2-4-14(11-12)17-15(19)18-9-6-13(5-8-16)7-10-18/h2-4,11,13H,5-10,16H2,1H3,(H,17,19)

InChI Key

LFKJNACLRSRKAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)CCN

Origin of Product

United States

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